molecular formula C12H7BrF2 B6296241 5-Bromo-2,4-difluorobiphenyl CAS No. 2230481-35-1

5-Bromo-2,4-difluorobiphenyl

Cat. No.: B6296241
CAS No.: 2230481-35-1
M. Wt: 269.08 g/mol
InChI Key: JGGRYSZEDJHBHX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobiphenyl: is an organic compound with the molecular formula C12H7BrF2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method involves the reaction of 2,4-difluorobiphenyl with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps like bromination, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobiphenyl largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl core. In coupling reactions, the compound participates in palladium-catalyzed processes where the bromine atom is replaced by a new carbon-carbon bond .

Comparison with Similar Compounds

    2,4-Difluorobiphenyl: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    5-Bromo-2-fluorobiphenyl: Contains only one fluorine atom, which may alter its electronic properties and reactivity.

Uniqueness: 5-Bromo-2,4-difluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGRYSZEDJHBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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